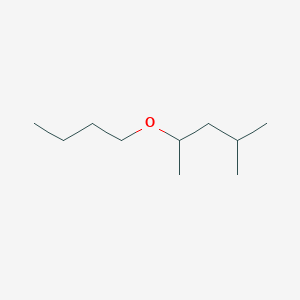
2-Butoxy-4-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxy-4-methylpentane is an organic compound belonging to the class of branched alkanes It is characterized by a butoxy group attached to the second carbon atom and a methyl group attached to the fourth carbon atom of the pentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-4-methylpentane can be achieved through various organic reactions. One common method involves the alkylation of 4-methylpentan-2-ol with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced separation techniques are often employed to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxy-4-methylpentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the butoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Reduction: The major products are simpler alkanes.
Substitution: The products vary based on the substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
2-Butoxy-4-methylpentane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in studies involving lipid membranes due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific solvent properties.
Wirkmechanismus
The mechanism of action of 2-Butoxy-4-methylpentane involves its interaction with molecular targets through hydrophobic interactions. The butoxy and methyl groups contribute to its lipophilicity, allowing it to integrate into lipid membranes or interact with hydrophobic pockets in proteins. These interactions can influence the compound’s behavior in biological systems and its efficacy in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butoxy-3-methylpentane
- 2-Butoxy-5-methylpentane
- 2-Butoxy-4-ethylpentane
Comparison
2-Butoxy-4-methylpentane is unique due to the specific positioning of the butoxy and methyl groups, which influence its physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and interaction profiles, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
90054-78-7 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
2-butoxy-4-methylpentane |
InChI |
InChI=1S/C10H22O/c1-5-6-7-11-10(4)8-9(2)3/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
BYPQLUXWXGGFTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


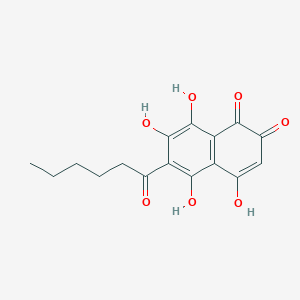
![N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14375800.png)
![3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14375809.png)
silane](/img/structure/B14375810.png)
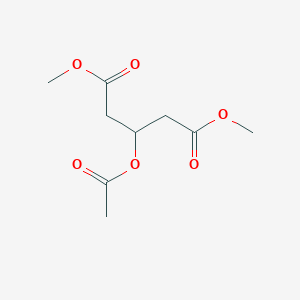
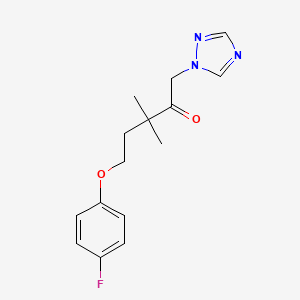
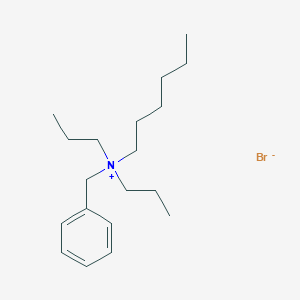
![1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14375818.png)
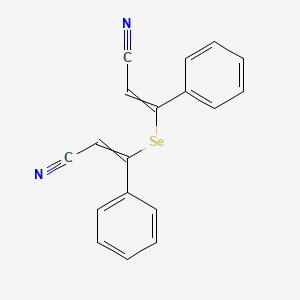
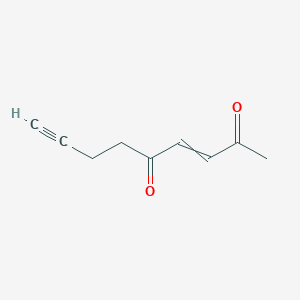
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14375837.png)
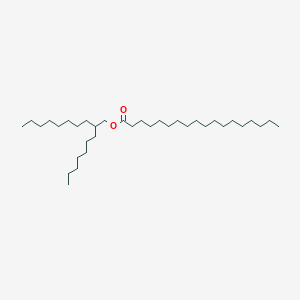

![N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14375857.png)
